molecular formula C21H24N4O4 B10989748 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

Cat. No.: B10989748
M. Wt: 396.4 g/mol
InChI Key: RWTDZGRFUUPDJX-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a complex organic compound with a molecular structure that includes a benzodioxole group, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with an amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with an oxoethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, is crucial to ensure the consistency and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential anticancer properties, as it has shown growth inhibition effects against certain human cancer cell lines.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing substrate access. This inhibition can lead to changes in cellular processes, such as pH regulation and cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase and its potential anticancer properties set it apart from other similar compounds.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O4/c26-20(23-17-6-7-18-19(12-17)29-15-28-18)13-22-21(27)25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,22,27)(H,23,26)

InChI Key

RWTDZGRFUUPDJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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